molecular formula C13H18N6 B14626534 N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline CAS No. 58649-68-6

N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline

Cat. No.: B14626534
CAS No.: 58649-68-6
M. Wt: 258.32 g/mol
InChI Key: ROSLMJITYFLVMM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is a complex organic compound that features a triazole ring, a hydrazinyl group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline typically involves the reaction of aniline derivatives with triazole compounds. One common method includes the condensation of N,N-diethyl-3-methylaniline with 3H-1,2,4-triazole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aniline derivatives .

Scientific Research Applications

N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and hydrazinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Properties

CAS No.

58649-68-6

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline

InChI

InChI=1S/C13H18N6/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-18-13-14-9-15-17-13/h6-9H,4-5H2,1-3H3,(H,14,15,17)

InChI Key

ROSLMJITYFLVMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C

Origin of Product

United States

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